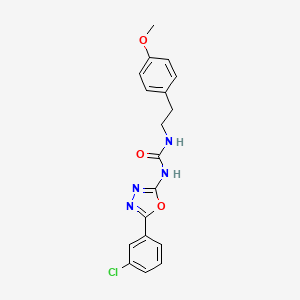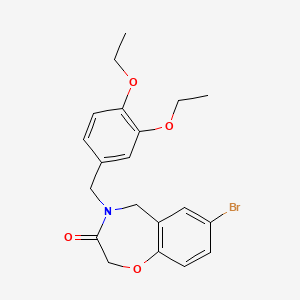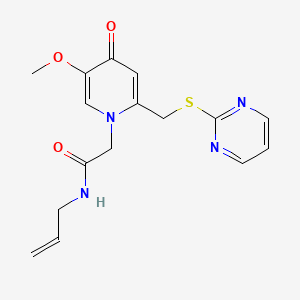![molecular formula C15H14ClNO4S B2564400 N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide CAS No. 339107-15-2](/img/structure/B2564400.png)
N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of various acetamide derivatives has been explored in the provided studies. For instance, a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides were synthesized through a multi-step process involving the conversion of aromatic acids into esters, hydrazides, and subsequently 1,3,4-oxadiazole-2-thiols, which were then reacted with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide . Similarly, N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide was synthesized from 4-phenoxyphenol and 2-chloroacetyl methylamine, followed by a reaction with sulfuryl chloride . These studies demonstrate the versatility of acetamide chemistry in synthesizing compounds with potential biological activities.
Molecular Structure Analysis
The molecular structures of the synthesized acetamides were characterized using various spectroscopic techniques. For example, the structure of 2-chloro-N-(2,4-dimethylphenyl)acetamide was determined, showing that the N-H bond is syn to the ortho methyl group, and the molecules are linked into chains through intermolecular N-H…O hydrogen bonds . The molecular structure of certain substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides was also determined by X-ray crystallography, revealing intra- and intermolecular hydrogen bonds .
Chemical Reactions Analysis
The studies provided do not detail extensive chemical reactions involving "N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide" specifically. However, they do discuss the reactivity of similar compounds. For instance, the reactivity of N-methyl-2-(4-phenoxyphenoxy) acetamide with sulfuryl chloride to produce N-methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide was investigated, with the yield being optimized under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized acetamides were inferred from spectroscopic data and computational studies. For example, vibrational spectroscopic signatures of N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide were obtained using Raman and Fourier transform infrared spectroscopy, supported by density functional theory calculations . The study of hydrogen bonds in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides provided insights into the electronic behavior of these bonds .
Relevant Case Studies
The biological activity of the synthesized compounds was evaluated in some studies. For instance, the synthesized 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides were screened against enzymes such as acetylcholinesterase and butyrylcholinesterase, showing relative activity against acetylcholinesterase . Additionally, the pharmacokinetic properties and inhibition activity against viruses were investigated for N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide .
Scientific Research Applications
1. Synthesis and Characterization of Derivatives
N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide and its derivatives are often synthesized and characterized for their structural properties. Studies involve the synthesis of various derivatives, using spectral analytical techniques like IR, EI-MS, 1H NMR, and 13C-NMR for structural elucidation. These compounds are designed with multifunctional moieties, indicating their potential versatility in scientific applications (Nafeesa et al., 2017).
2. Environmental Degradation Studies
Research on compounds structurally similar to N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide, like alachlor, focuses on their environmental degradation. Studies investigate the relative rates of disappearance, formation kinetics of degradation products, and the influence of different soils on these rates. These insights are crucial for understanding the environmental impact of such compounds and their derivatives (Rodríguez-Cruz & Lacorte, 2005).
3. Catalytic Hydrogenation in Production
N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide is an important intermediate in the production of azo disperse dyes and other compounds. Studies focus on the catalytic hydrogenation processes for the synthesis of these compounds, investigating factors like catalyst activity, selectivity, stability, and optimal conditions for production (Qun-feng, 2008).
4. Biological Screening for Enzyme Inhibition
Derivatives of N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide are subjected to biological screening to assess their activity against various enzymes. These compounds have shown potential in inhibiting enzymes like acetylcholinesterase and butyrylcholinesterase, indicating their potential in developing treatments for conditions like Alzheimer's (Rehman et al., 2013).
5. Antibacterial Applications
Several derivatives have been synthesized and screened for their antibacterial potentials. Research indicates that certain derivatives can act as moderate inhibitors against bacterial strains, showcasing the compound's potential in antibacterial applications (Iqbal et al., 2017).
6. Vibrational Spectroscopy and Computational Analysis
Vibrational spectroscopy and computational analyses, such as density functional theory, are employed to characterize N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide derivatives. These studies provide insights into the molecule's stability, intermolecular interactions, and pharmacokinetic properties, essential for drug design and development (Jenepha Mary et al., 2022).
properties
IUPAC Name |
N-(2-chlorophenyl)-2-(4-methoxyphenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-21-11-6-8-12(9-7-11)22(19,20)10-15(18)17-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKWKBLAXAPVNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(naphthalen-1-YL)propanoic acid](/img/no-structure.png)
![ethyl 2-(5-chlorothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2564320.png)
![ethyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2564324.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[2.5]octane-6-carboxylic acid](/img/structure/B2564326.png)



![2,4-dichloro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide](/img/structure/B2564331.png)

![5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile](/img/structure/B2564336.png)
![2-((5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2564338.png)
![3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2564339.png)